molecular formula C18H17FN4 B2515541 2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline CAS No. 339104-74-4

2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2515541
CAS No.: 339104-74-4
M. Wt: 308.36
InChI Key: XGLWULKOSRUJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline is a synthetic small molecule based on a quinoxaline heterocyclic core, a structure of significant interest in medicinal chemistry for its diverse biological activities. This compound belongs to a class of molecules extensively investigated for their potential as protein kinase inhibitors. Specifically, quinoxaline-piperazine conjugates are rationally designed to target enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in cancer research and anti-angiogenic therapy . The typical pharmacophoric model of such inhibitors features a heteroaromatic head (e.g., quinoxaline) to occupy the hinge region of the ATP-binding site, a central hydrophobic spacer, and a piperazine tail that can interact with allosteric pockets . Furthermore, this structural motif is explored for its binding affinity towards various neuroreceptors. One specific study reported its activity at the human dopamine D4 receptor, providing a tool for neurological research . Beyond oncology and neuroscience, the quinoxaline scaffold is a privileged structure in drug discovery, with derivatives demonstrating documented antibacterial, antifungal, and antiviral properties in scientific literature . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4/c19-14-5-7-15(8-6-14)22-9-11-23(12-10-22)18-13-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWULKOSRUJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327029
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339104-74-4
Record name 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline typically involves the condensation of 4-fluorophenylpiperazine with quinoxaline derivatives. One common method includes the reaction of 4-fluorophenylpiperazine with 2-chloroquinoxaline under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as the use of catalysts, can also be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Substitution Reactions

The piperazine and quinoxaline components participate in nucleophilic and electrophilic substitution reactions.

Key reactions:

  • Nucleophilic aromatic substitution at the quinoxaline core occurs under basic conditions. For example, halogen atoms at specific positions can be replaced by amines or alkoxy groups .

  • Piperazine ring substitution : The secondary amine in the piperazine moiety reacts with electrophiles, such as alkyl halides or carbonyl compounds, to form tertiary amines or amides .

Reaction TypeReagents/ConditionsProducts FormedSource
Halogen displacement on quinoxalineK₂CO₃, DMF, 80°CPiperazinyl-quinoxaline derivatives
Piperazine alkylationChloroethyl phenyl thiazole, Na₂CO₃, DMFThiazole-functionalized derivatives

Oxidation and Reduction

The quinoxaline ring undergoes redox reactions, while the piperazine moiety remains relatively stable under mild conditions.

Oxidation :

  • Quinoxaline’s aromatic system is resistant to strong oxidizers, but side chains (e.g., methyl groups) can be oxidized to carboxylic acids using KMnO₄ .
    Reduction :

  • Sodium borohydride (NaBH₄) selectively reduces imine bonds in the quinoxaline ring to form dihydroquinoxalines, preserving the piperazine structure .

Reaction TypeReagents/ConditionsProducts FormedSource
Side-chain oxidationKMnO₄, H₂O, 60°CCarboxylic acid derivatives
Ring reductionNaBH₄, CuSO₄, ethanol, RTDihydroquinoxaline analogs

Cyclization and Condensation

The quinoxaline core can participate in cyclization reactions to form fused heterocycles.

Example :

  • Under microwave irradiation, 1,2-diaminobenzene derivatives condense with α-dicarbonyl compounds (e.g., glyoxal) to form quinoxaline frameworks . This method is pivotal for synthesizing polycyclic analogs with enhanced bioactivity.

Starting MaterialsConditionsProducts FormedSource
1,2-Diaminobenzene + GlyoxalAcetic acid, MW, 100°C, 1 hrPyrrolo[1,2-a]quinoxaline

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at specific positions.

Buchwald–Hartwig Amination :

  • A Pd₂(dba)₃/BINAP catalytic system couples brominated quinoxalines with substituted piperazines, yielding derivatives with tailored pharmacological profiles .

SubstrateCatalyst SystemConditionsProducts FormedSource
1-Bromo-4-phenylquinoxalinePd₂(dba)₃, BINAP, t-BuONaToluene, 100°C, 24 hrPiperazinyl-quinoxalines

Functional Group Transformations

The fluorophenyl group participates in electrophilic aromatic substitution (e.g., nitration, sulfonation), though its electron-withdrawing nature directs reactivity to meta positions .

Critical Insights from Research

  • Synthetic Efficiency : Microwave-assisted condensation (e.g., in ) reduces reaction times from hours to minutes compared to conventional heating .

  • Selectivity : Pd-catalyzed cross-coupling (Buchwald–Hartwig) achieves high regioselectivity for piperazine attachment, avoiding side products .

  • Stability : The compound’s fluorophenyl group enhances metabolic stability, making it resistant to oxidative degradation in biological systems .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies indicate that quinoxaline derivatives can inhibit the proliferation of cancer cells through various mechanisms.

Case Study:

  • A study evaluated the cytotoxic effects of quinoxaline derivatives on human lung carcinoma A-549 cells. The results demonstrated significant anticancer activity with IC50 values ranging from 0.014 to 5.87 µg/mL, indicating moderate to high potency against cancer cells while sparing healthy cells .
Study Cell Line IC50 (µg/mL) Mechanism
A-5490.014 - 5.87Sirtuin inhibition

Neuropharmacological Effects

The piperazine component of the compound is associated with neuropharmacological properties, making it a candidate for treating neurological disorders.

Potential Applications:

  • Interaction with dopamine receptors suggests potential efficacy in conditions like schizophrenia and depression. The structural similarity to other neuroactive compounds enhances its potential for drug development in this area.

Antimicrobial Activity

Research has indicated that quinoxaline derivatives possess antimicrobial properties, which can be leveraged for developing new antibiotics.

Case Study:

  • A study reported that modifications in the quinoxaline structure led to enhanced antibacterial activity against various pathogens, suggesting its versatility in antimicrobial drug development .
Modification Effect
Structural changesEnhanced antibacterial activity against pathogens

Antidiabetic Potential

The compound has been explored as a potential dipeptidyl peptidase-IV (DPP-IV) inhibitor, which is significant for managing type 2 diabetes.

Research Findings:

  • New quinoxaline derivatives have been identified as selective DPP-IV inhibitors, showing hypoglycemic effects comparable to established drugs like linagliptin . Molecular docking studies suggest that these compounds fit well into the active site of DPP-IV, enhancing their inhibitory activity.
Compound Activity Reference
Quinoxaline derivativesDPP-IV inhibition

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives.

Findings:

  • Research has shown that specific substitutions on the quinoxaline scaffold can significantly impact its biological properties, including anticancer and antimicrobial activities . For instance, the introduction of fluorine at specific positions enhances binding affinity and selectivity towards biological targets.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function. The compound binds to the transporter proteins, thereby blocking the transport of nucleosides across cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Activity Against PI3Kα

Piperazinylquinoxaline derivatives are widely studied as phosphoinositide 3-kinase (PI3K) inhibitors. Key analogs and their inhibitory activities (IC50) are summarized below:

Compound Substituent on Piperazine IC50 (PI3Kα) BEI Value Reference
4-Bromophenylsulfonyl 40 nM 27.5
4-Methylsulfonyl 24 nM 28.1
4-Benzoyl 0.10 mM 15.8
3-Methyl 0.059 mM 18.3

Key Findings :

  • Electron-withdrawing groups (e.g., sulfonyl) enhance potency, as seen in the 24 nM IC50 of the methylsulfonyl analog .
  • The fluorophenyl group in the target compound is expected to exhibit moderate activity (inferred from similar substituents), though direct IC50 data is unavailable in the provided evidence.

Structural and Electronic Features

A. Planarity and Dihedral Angles
  • 2-(4-Fluorophenyl)quinoxaline (without piperazine): Exhibits a dihedral angle of 22.2° between the quinoxaline and fluorophenyl rings, limiting π-π stacking interactions .
B. Substituent Effects
  • Chloroquinoxaline-Pyrimidine Hybrid (6-Chloro-2-{4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline): The chlorine atom and pyrimidine substituent enhance solubility and specificity for DNA-related targets, contrasting with the fluorophenyl analog’s lipophilic profile .

Functional Group Diversity

Compound (Example) Key Substituent Potential Application
Target Compound 4-Fluorophenyl-piperazine Kinase/receptor inhibition
2-Ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline Sulfonyl group High-potency PI3K inhibition
2-(4-{[(5-Fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline Pyrimidinyloxy methyl Enhanced pharmacokinetics

Insights :

  • Sulfonyl and pyrimidinyl groups improve target engagement and solubility, respectively, whereas fluorophenyl prioritizes membrane permeability .
  • The target compound’s fluorophenyl group may balance lipophilicity and metabolic stability, a common strategy in CNS drug design .

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]quinoxaline is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core linked to a piperazine ring substituted with a fluorophenyl group. This unique structure is believed to contribute to its biological activity, particularly in modulating various signaling pathways.

Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cell signaling pathways. The presence of the quinoxaline and piperazine moieties indicates potential interactions with neurotransmitter systems, which are crucial for neurological functions and cancer pathways .

Anticancer Properties

Research has demonstrated that quinoxaline derivatives, including this compound, exhibit significant anticancer activity:

  • In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HePG-2, Hep-2, and Caco-2, with IC50 values ranging from 0.29 to 0.90 μM .
  • The mechanism of action involves the inhibition of topoisomerase II and DNA intercalation, which are critical for cancer cell division and survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that quinoxaline derivatives can exhibit inhibitory effects against a range of pathogens, making them potential candidates for developing new antimicrobial agents .

Case Studies

  • Antitumor Efficacy : A study evaluated several quinoxaline derivatives for their anticancer properties against FGFR1 tyrosine kinase. Results indicated that modifications to the quinoxaline structure could enhance binding affinity and biological activity .
  • Neurotransmitter Modulation : Another research effort focused on the interaction of this compound with neurotransmitter receptors. The findings suggested that this compound could modulate serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct biological activities linked to structural variations:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-(4-fluorophenyl)piperazinePiperazine ring with fluorine substitutionNeurotransmitter modulationFocus on CNS activity
Quinoxaline derivativesContain quinoxaline coreAntimicrobial propertiesVaried biological targets
N-(substituted phenyl)acetamidesAcetamide functional groupAnti-inflammatory effectsPotential kinase inhibition

Q & A

Basic Research Questions

What are the established synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]quinoxaline, and how can reaction conditions be optimized?

Answer:
A common method involves condensation of o-phenylenediamine derivatives with diketones or α-keto acids. For example, quinoxaline cores can be synthesized via cyclization of benzil analogs with diamine precursors under reflux in ethanol . Optimization may include:

  • Temperature control : Elevated temperatures (~80°C) improve reaction rates but may require inert atmospheres to avoid byproducts.
  • Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) can enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products, as residual solvents or unreacted intermediates may affect downstream biological assays .

How is the molecular conformation of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for conformational analysis. Key parameters include:

  • Dihedral angles : For related fluorophenyl-quinoxaline derivatives, the angle between the quinoxaline ring and the fluorophenyl group is ~22.2°, indicating moderate planarity disruption .
  • Crystallization : Slow evaporation of dichloromethane/methanol solutions yields suitable crystals. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm structural accuracy.

What spectroscopic techniques are used to confirm the identity and purity of this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl proton signals at δ 7.1–7.3 ppm; piperazine CH2_2 groups at δ 2.5–3.5 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C18_{18}H16_{16}FN4_4 requires m/z ~323.1412).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

How do structural modifications (e.g., substituent variation on the piperazine or quinoxaline rings) influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Piperazine substitutions : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding to serotonin/dopamine receptors by increasing lipophilicity and π-π stacking interactions .
  • Quinoxaline modifications : Introducing methyl groups at position 3 improves metabolic stability but may reduce solubility.
  • Methodology : In vitro receptor-binding assays (e.g., radioligand displacement) and molecular docking (using AutoDock Vina) quantify affinity changes .

How can contradictory data in pharmacological studies (e.g., conflicting IC50_{50}50​ values) be resolved?

Answer:
Contradictions often arise from:

  • Assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) alter receptor conformations. Standardize protocols using guidelines from the Journal of Medicinal Chemistry.
  • Compound stability : Degradation in DMSO stock solutions (e.g., via freeze-thaw cycles) skews results. Use fresh aliquots and confirm stability via LC-MS .
  • Statistical rigor : Replicate experiments ≥3 times and apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance.

What computational methods are used to predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (BBB+ likely due to logP ~3.2), and cytochrome P450 interactions.
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) model membrane permeability and protein-ligand stability over 100 ns trajectories.
  • Metabolite prediction : Xenosite or GLORY-X identify potential oxidation sites (e.g., piperazine N-dealkylation) .

How can crystallographic data resolve discrepancies in proposed binding modes for this compound?

Answer:

  • Co-crystallization : Obtain SC-XRD structures of the compound bound to target proteins (e.g., 5-HT2A_{2A} receptors).
  • Electron density maps : Validate ligand orientation (e.g., fluorophenyl group orientation in the hydrophobic pocket).
  • Cross-validation : Compare with cryo-EM or NMR data to confirm binding poses .

What strategies mitigate off-target effects in preclinical studies?

Answer:

  • Selectivity screening : Profile against panels of related receptors (e.g., adrenergic, histaminergic) to identify cross-reactivity.
  • Proteomics : SILAC-based mass spectrometry detects unintended protein interactions in cell lysates.
  • Chemical prodrugs : Introduce hydrolyzable esters (e.g., acetates) to reduce non-specific binding until cleavage at target sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.